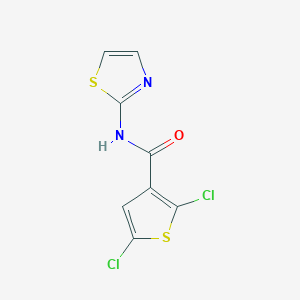
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide is a complex organic compound with a unique structure that includes an anthracene core and a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide typically involves aromatic nucleophilic substitution reactions. One common method includes the reaction of 9,10-anthraquinone with a suitable thiol compound under controlled conditions to introduce the phenylthio group. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to a hydroquinone form.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chromophore.
Mecanismo De Acción
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The anthracene core can intercalate with DNA, potentially disrupting replication and transcription processes. The phenylthio group may also interact with thiol-containing enzymes, inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-N~2~-(2-methylpropyl)glycinamide
- N~1~-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)ethanediamide
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity compared to other anthracene derivatives. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3S/c25-20(13-14-28-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQBIGSPNGGHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2994541.png)
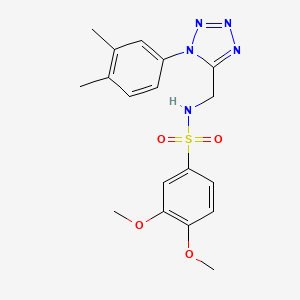
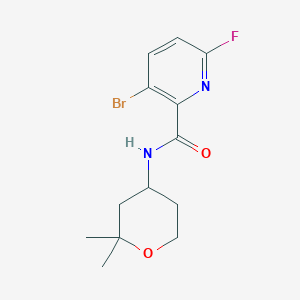
![2-Bromo-3-[[(4-fluorosulfonyloxyphenyl)carbamoylamino]methyl]thiophene](/img/structure/B2994546.png)
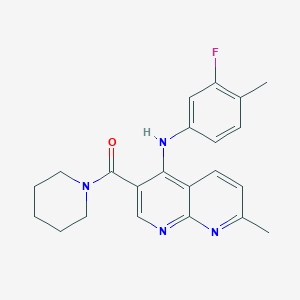
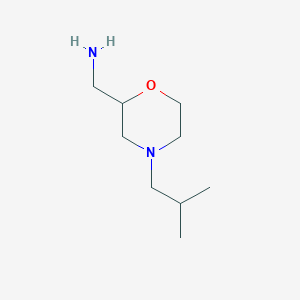

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid](/img/structure/B2994552.png)
![2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid](/img/structure/B2994553.png)
![2-hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2994555.png)
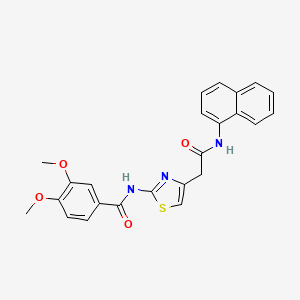
![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994558.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2994560.png)
